Modulateur de récepteur de type Toll

Vue d'ensemble

Description

Toll-like receptor modulators are compounds that interact with toll-like receptors, which are a class of proteins playing a crucial role in the innate immune system. These receptors recognize pathogen-associated molecular patterns and initiate immune responses. Toll-like receptor modulators can either enhance or inhibit the activity of these receptors, making them valuable in therapeutic applications for various diseases, including infections, autoimmune disorders, and cancers .

Applications De Recherche Scientifique

Toll-like receptor modulators have a wide range of scientific research applications:

Mécanisme D'action

Toll-like receptor modulators exert their effects by binding to toll-like receptors and altering their activity. The binding of the modulator to the receptor induces conformational changes that either enhance or inhibit the receptor’s ability to recognize pathogen-associated molecular patterns . This, in turn, affects downstream signaling pathways, leading to the activation or suppression of immune responses . The primary molecular targets include myeloid differentiation primary-response protein 88 and TIR domain-containing adaptor protein inducing interferon-β .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate are largely attributed to its role as a modulator of Toll-like receptors (TLRs). TLRs are a family of proteins that play a crucial role in the innate immune system. They recognize structurally conserved molecules derived from microbes. Once these microbes activate TLRs, they recruit adaptor proteins within the cell to propagate the signal, leading to the production of cytokines, which promote the development of an effective immune response .

Cellular Effects

In the cellular context, Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate can influence various cellular processes. By modulating TLR activity, it can impact cell signaling pathways, gene expression, and cellular metabolism . The modulation of TLRs can lead to the activation of several downstream signaling pathways, including the NF-κB pathway, which plays a critical role in regulating the immune response to infection .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate involves its interaction with TLRs. It can bind to these receptors, leading to their activation or inhibition . This binding can trigger a cascade of events, including the activation of intracellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound exhibits stability under physiological conditions, with no significant degradation observed over time .

Transport and Distribution

The transport and distribution of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate within cells and tissues are areas of active research. Current knowledge suggests that this compound can freely diffuse across cell membranes due to its lipophilic nature .

Subcellular Localization

Given its role as a TLR modulator, it is likely that it localizes to the cell membrane where TLRs are predominantly found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of toll-like receptor modulators involves several steps:

Target Structure Preparation: The target structure of the toll-like receptor is prepared using computational methods to identify potential binding sites.

Small Molecule Libraries: Small molecules from available libraries are prepared for screening.

Virtual Screening and Molecular Docking: Structure-based, ligand-based, and pharmacophore-based virtual screening combined with molecular docking are used to select the best candidates.

Experimental Testing: The selected candidates undergo experimental testing to identify potential drug candidates.

Industrial Production Methods: Industrial production of toll-like receptor modulators involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

Purification: The synthesized compounds are purified using techniques like chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: Toll-like receptor modulators undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific modulator and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Comparaison Avec Des Composés Similaires

Toll-like receptor modulators can be compared with other similar compounds based on their mechanism of action and therapeutic applications:

Monophosphoryl Lipid A: A non-toxic toll-like receptor 4 agonist used as a vaccine adjuvant.

Eritoran: A toll-like receptor 4 antagonist used in the treatment of sepsis.

PamCysPamSK4: A diacylated peptide recognized by toll-like receptor 10.

Uniqueness: Toll-like receptor modulators are unique in their ability to specifically target toll-like receptors and modulate their activity, making them valuable in the development of targeted therapies for various diseases .

Propriétés

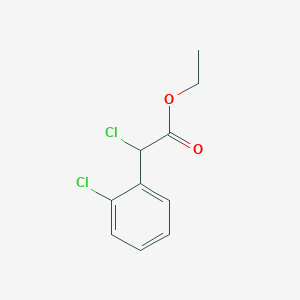

IUPAC Name |

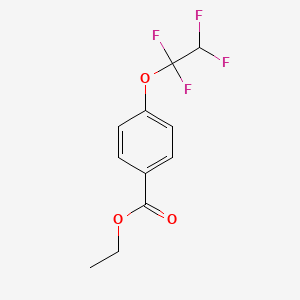

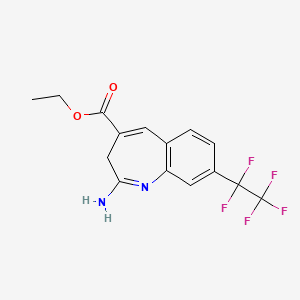

ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F5N2O2/c1-2-24-13(23)9-5-8-3-4-10(14(16,17)15(18,19)20)7-11(8)22-12(21)6-9/h3-5,7H,2,6H2,1H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZPANLPYRTVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)C(C(F)(F)F)(F)F)N=C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580454 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926927-42-6 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)

![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)